molecular formula C19H18N4O2S B2736795 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 864925-22-4

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2736795
CAS No.: 864925-22-4
M. Wt: 366.44
InChI Key: GTWUZVQDPNOECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with an ethylsulfonyl group and a phenyl-substituted pyrazoline ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized from o-phenylenediamine and 1,2-dicarbonyl compounds under acidic or basic conditions . The pyrazoline ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWUZVQDPNOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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